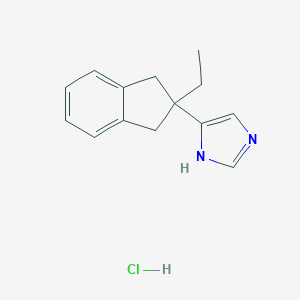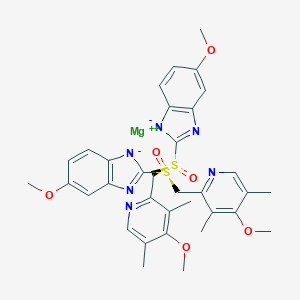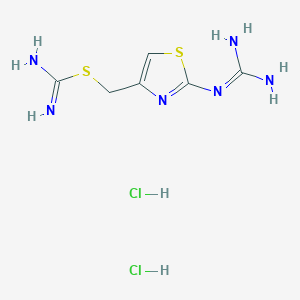
Atipamezole hydrochloride
概要
説明
アチパメゾール塩酸塩は、主に獣医学で使用される合成α2アドレナリン受容体拮抗薬です。 犬におけるデキスメデトミジンおよびメデトミジンの鎮静作用および鎮痛作用を逆転させる能力で知られています 。 アチパメゾール塩酸塩の化学名は4-(2-エチル-2,3-ジヒドロ-1H-インデン-2-イル)-1H-イミダゾール塩酸塩であり、分子式はC14H16N2•HClです .
作用機序
アチパメゾール塩酸塩は、α2アドレナリン受容体を選択的かつ競合的に阻害することにより、その効果を発揮します。 これらの受容体を遮断することにより、アチパメゾールは、デキスメデトミジンおよびメデトミジンなどのα2アドレナリン作動薬の鎮静作用および鎮痛作用を逆転させます 。 この作用により、心拍数、血圧、呼吸数が上昇し、作動薬の抑制作用が打ち消されます .
類似の化合物との比較
類似の化合物
デキスメデトミジン: 鎮静および鎮痛のために使用されるα2アドレナリン作動薬。
メデトミジン: デキスメデトミジンと同様の用途を持つ別のα2アドレナリン作動薬。
アチパメゾール塩酸塩の独自性
アチパメゾール塩酸塩は、α2アドレナリン受容体に対する高い特異性と選択性を持ち、α2アドレナリン作動薬に対する効果的な逆転薬となります。 その迅速な作用発現と副作用の低率は、他の化合物との差別化をさらに際立たせています .
生化学分析
Biochemical Properties
Atipamezole Hydrochloride is a selective α2 adrenoceptor antagonist . The Ki values for receptor subtypes are 1.1 (α2A), 1.0 (α2B), 0.89 (α2C), 1300 (α1A) and 8500 nM (α1B) . This indicates that this compound has a high affinity for α2 adrenoceptors, and it can bind to these receptors and block their activity .
Cellular Effects
This compound, by acting as an α2 adrenoceptor antagonist, can influence cell function. It can antagonize the sedative, hypothermic, and neurochemical effects of two potent α2-agonists, detomidine and medetomidine . This suggests that this compound can modulate cellular signaling pathways, gene expression, and cellular metabolism related to these effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with α2 adrenoceptors . By binding to these receptors, this compound can inhibit their activation, thereby blocking the effects of α2-agonists . This can lead to changes in gene expression and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
準備方法
合成経路と反応条件
アチパメゾール塩酸塩の合成には、いくつかの段階が含まれます。一般的な方法の1つは、1-トリチル-1H-イミダゾール-4-カルバルデヒドとオルトキシレンを酢酸の存在下で反応させて中間体を生成することから始まります。 この中間体を次に、炭酸カリウムとヨードエタンをアセトン中でアルキル化して、目的の生成物を生成します 。 最後の段階は、高圧および高温でパラジウム/炭素触媒の存在下で水素化を行い、アチパメゾール塩酸塩を得ることです .
工業的生産方法
アチパメゾール塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率性と費用対効果を最適化して、最終生成物の高収率と純度を確保しています .
化学反応の分析
反応の種類
アチパメゾール塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: アチパメゾールは特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: この化合物は、対応するアミンに還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性がありますが、還元は一般的に対応するアミンを生成します .
科学研究の応用
アチパメゾール塩酸塩は、さまざまな科学研究に幅広く応用されています。
科学的研究の応用
Atipamezole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Atipamezole is used to study the role of α2-adrenergic receptors in biological systems.
Medicine: It is primarily used in veterinary medicine to reverse the effects of sedatives in animals.
Industry: Atipamezole is used in the production of pharmaceuticals and as a research tool in drug development.
類似化合物との比較
Similar Compounds
Dexmedetomidine: An α2-adrenergic agonist used for sedation and analgesia.
Medetomidine: Another α2-adrenergic agonist with similar uses as dexmedetomidine.
Xylazine: An α2-adrenergic agonist used for sedation, anesthesia, and muscle relaxation in animals.
Uniqueness of Atipamezole Hydrochloride
This compound is unique in its high specificity and selectivity for α2-adrenergic receptors, making it an effective reversal agent for α2-adrenergic agonists. Its rapid onset of action and low rate of side effects further distinguish it from other compounds .
特性
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVCJAQMHDWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048583 | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104075-48-1 | |
| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does atipamezole hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective α2-adrenergic receptor antagonist. [, , , , , ] This means it binds to α2-adrenergic receptors, blocking the actions of agonists like medetomidine and xylazine. By antagonizing these receptors, atipamezole reverses the effects of α2-agonists, which include sedation, analgesia, and cardiovascular depression. [, , , , , , , ] For instance, it can increase plasma norepinephrine concentration by fivefold after intravenous administration. []
Q2: Can you provide the structural characterization of this compound?
A2: While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, one study focuses on the crystal and molecular structure of atipamezole base and this compound. [] This suggests that further research on this specific paper could provide the required structural information.
Q3: What is the in vitro and in vivo efficacy of this compound?
A4: While the provided abstracts don't elaborate on specific in vitro cell-based assays, they highlight the efficacy of this compound in reversing the effects of α2-agonists in various animal models, including raccoons [], dogs [], calves [], impalas [], nyalas [], elephants [], moose [], and red deer. [] These studies highlight its efficacy in reversing sedation and other physiological effects induced by α2-agonists in a range of species.
Q4: What drug delivery and targeting strategies are being investigated for this compound?
A6: One study investigated buccal delivery of this compound in humans, demonstrating its potential as a non-invasive route of administration. [] This delivery method takes advantage of the drug's good absorption through the oral mucosa. []
Q5: Is there any information on the environmental impact and degradation of this compound?
A5: The provided abstracts do not discuss the environmental impact or degradation of this compound. This highlights a potential area for further research, especially considering its use in wildlife immobilization and potential release into the environment.
Q6: What is known about the dissolution and solubility of this compound?
A9: One study characterizes the physicochemical characteristics of this compound, which might include information on dissolution and solubility. [] This suggests that further investigation into this specific research paper might yield the desired information.
Q7: What is the historical context and what are the milestones in research related to this compound?
A11: While the provided abstracts don't offer a historical overview, a 2002 survey in Quebec highlights the early perceptions and adoption of medetomidine and atipamezole in veterinary practice. [] This survey reveals the initial hesitations and the need for further education on these drugs, marking a specific point in the timeline of atipamezole research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)





